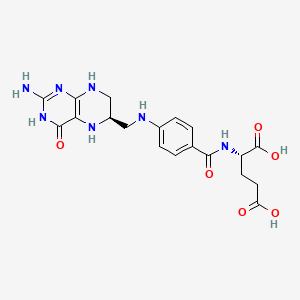

6R-Tetrahydrofolic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H23N7O6 |

|---|---|

Molecular Weight |

445.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11-,12+/m1/s1 |

InChI Key |

MSTNYGQPCMXVAQ-NEPJUHHUSA-N |

SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Isomeric SMILES |

C1[C@H](NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Reduction of Tetrahydrofolate

De Novo Tetrahydrofolate Biosynthesis in Microbial and Plant Systems

Microorganisms and plants possess the complete enzymatic machinery for the de novo synthesis of tetrahydrofolate. wikipedia.org This multi-step pathway begins with a common precursor, GTP, and through a series of enzymatic transformations, produces dihydrofolate, the immediate precursor to tetrahydrofolate.

Guanosine Triphosphate (GTP) Cyclohydrolase-Initiated Pathways

The initial and rate-limiting step in the de novo biosynthesis of the pterin (B48896) moiety of folate is catalyzed by GTP cyclohydrolase I (GTPCH). researchgate.net This enzyme mediates a complex hydrolytic reaction, converting GTP into 7,8-dihydroneopterin (B1664191) triphosphate (DHNTP). researchgate.netnih.gov In many bacteria, the subsequent removal of the triphosphate group to yield 7,8-dihydroneopterin involves a pyrophosphatase. nih.gov Plant GTPCH enzymes exhibit unique characteristics; for instance, the enzyme from Arabidopsis is a bifunctional protein with two GTPCH-like domains. researchgate.net

Sequential Enzymatic Transformations to Dihydrofolate

Following the formation of dihydroneopterin, a series of enzymatic reactions lead to the synthesis of dihydrofolate (DHF). This cascade involves four key enzymes:

Dihydroneopterin Aldolase (DHNA): This enzyme catalyzes the removal of a two-carbon unit (glycolaldehyde) from 7,8-dihydroneopterin to produce 6-hydroxymethyl-7,8-dihydropterin (B3263101) (HMDP). nih.govebi.ac.uk The catalytic mechanism of DHNA is unique as it does not require a metal ion or the formation of a Schiff base with the substrate. nih.govacs.org

Hydroxymethyldihydropterin Pyrophosphokinase (HPPK): HPPK activates HMDP by transferring a pyrophosphate group from ATP, resulting in the formation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). wikipedia.orgmdpi.com This step is crucial for the subsequent condensation reaction.

Dihydropteroate (B1496061) Synthase (DHPS): This enzyme catalyzes the condensation of DHPPP with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. ebi.ac.ukwikipedia.org The reaction proceeds via an SN1 mechanism. nih.gov

Dihydrofolate Synthase (DHFS): In the final step of this sequence, DHFS adds a glutamate (B1630785) residue to 7,8-dihydropteroate in an ATP-dependent reaction to yield dihydrofolate (DHF). wikipedia.orgyoutube.com

In some organisms, these enzymatic activities can be found on multifunctional proteins. For example, in Plasmodium falciparum, HPPK and DHPS exist as a bifunctional enzyme. guidetopharmacology.orgresearchgate.net

Dihydrofolate Reductase (DHFR) Mediated Tetrahydrofolate Regeneration in Mammalian Systems

Mammalian cells cannot synthesize folate de novo and therefore rely on dietary sources, primarily in the form of folic acid or reduced folate derivatives. oregonstate.edu Dihydrofolate Reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF). nih.govwikipedia.org This reaction is essential for maintaining the intracellular pool of THF required for one-carbon metabolism. nih.gov

Kinetic and Mechanistic Aspects of DHFR Catalysis

DHFR catalyzes the stereospecific transfer of a hydride ion from NADPH to DHF. wikipedia.org The reaction mechanism is a stepwise process that involves the binding of both NADPH and DHF to the enzyme's active site, followed by protonation of the N5 atom of DHF and subsequent hydride transfer from the C4 of NADPH to the C6 of the pterin ring of DHF. wikipedia.org

The catalytic efficiency of DHFR varies among species. The turnover number (kcat) and the Michaelis constant (Km) for both DHF and NADPH have been determined for DHFR from various sources.

Kinetic Parameters of Dihydrofolate Reductase (DHFR) from Different Species

| Organism | Substrate | Km (μM) | kcat (s-1) | Reference |

|---|---|---|---|---|

| Escherichia coli | DHF | 0.4 - 1.2 | 12 - 30 | oup.com |

| Homo sapiens (Human) | DHF | 0.2 - 1.5 | 12 - 28 | nih.gov |

| Mus musculus (Mouse) | DHF | ~1.0 | ~29 | nih.gov |

| Streptococcus pneumoniae | DHF | 1.6 | 31.5 | nih.gov |

| Mycobacterium tuberculosis | DHF | 1.6 | 1.6 | nih.gov |

NADPH Dependency in Tetrahydrofolate Reduction

The reduction of dihydrofolate to tetrahydrofolate by DHFR is an energetically unfavorable reaction and is coupled to the oxidation of Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH) to NADP+. wikipedia.org NADPH serves as the essential hydride donor in this reaction. wikipedia.org The binding of NADPH to DHFR induces conformational changes in the enzyme that are critical for the catalytic process and the subsequent release of the product, THF. oup.com The affinity of DHFR for NADPH is typically high, ensuring efficient catalysis even at physiological concentrations of the cofactor.

Subcellular Compartmentalization of Folate Metabolism

Folate metabolism is not uniformly distributed within the cell but is compartmentalized between the cytosol, mitochondria, and nucleus, with each compartment having distinct roles and its own set of folate-dependent enzymes. fratnow.comresearchgate.net This subcellular organization allows for the efficient regulation and channeling of one-carbon units for various metabolic demands. fratnow.com

The cytosol is a major site for folate-mediated reactions, including the synthesis of purines and thymidylate, as well as the remethylation of homocysteine to methionine. researchgate.netmdpi.com The cytosolic folate pool is maintained by the uptake of folates from the extracellular environment and by the export of folate derivatives from the mitochondria. fratnow.com

The mitochondria possess a distinct and independent folate cycle. fratnow.com This compartment is a primary site for the generation of one-carbon units through the catabolism of serine, glycine (B1666218), and sarcosine. researchgate.net The mitochondrially-derived one-carbon units, primarily in the form of formate (B1220265), can then be exported to the cytosol to support biosynthetic reactions. fratnow.com

Recent evidence has also highlighted the importance of nuclear folate metabolism. annualreviews.orgnih.gov Key enzymes of folate metabolism, including DHFR and serine hydroxymethyltransferase, translocate to the nucleus during the S-phase of the cell cycle. researchgate.netnih.gov This nuclear localization is thought to be crucial for providing the necessary precursors for DNA replication and repair directly at the site of synthesis, thereby maintaining genome integrity. researchgate.netnih.gov

Stereochemical Considerations of Tetrahydrofolates

Diastereoisomerism at the C6 Position of Tetrahydrofolates: (6R) vs. (6S) Configurations

Tetrahydrofolic acid (H4PteGlu) is the biologically active form of folate, derived from the reduction of folic acid. This reduction process creates a chiral center at the sixth carbon (C6) of the pteridine (B1203161) ring system. As a result, two diastereomers can exist: (6R)-tetrahydrofolic acid and (6S)-tetrahydrofolic acid. These molecules have the same chemical formula and connectivity but differ in the three-dimensional arrangement of atoms around the C6 position.

Chemical synthesis methods, such as the reduction of folic acid, typically produce a racemic mixture containing both the (6R) and (6S) diastereomers in approximately equal amounts. nih.gov However, within biological systems, there is a distinct preference for one isomer. The naturally occurring and biologically active form is the (6S) diastereomer. The (6R) diastereomer is not typically found in vivo and is often referred to as the "unnatural" isomer. nih.gov This inherent biological specificity underscores the importance of stereochemistry in folate function.

Enzymatic Stereoselectivity in Tetrahydrofolate Metabolism

The prevalence of the (6S) isomer in nature is a direct consequence of the high stereoselectivity of the enzymes involved in folate metabolism. The key enzyme responsible for the final step in the synthesis of tetrahydrofolate is dihydrofolate reductase (DHFR). DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate. This enzymatic reaction is highly stereospecific, exclusively producing the (6S) diastereomer. google.com

This stereoselectivity is not limited to DHFR. Other enzymes in folate-dependent pathways also exhibit a strong preference for the (6S) configuration. For instance, folylpoly-γ-glutamate synthetase (FPGS), which attaches additional glutamate (B1630785) residues to folate cofactors to increase their intracellular retention and affinity for enzymes, also shows stereochemical preference. nih.govscispace.com Similarly, enzymes that utilize tetrahydrofolate as a one-carbon donor, such as serine hydroxymethyltransferase and thymidylate synthase, are adapted to interact specifically with the (6S) form. youtube.com This enzymatic specificity ensures that metabolic pathways operate efficiently with the correct cofactor configuration.

Influence of Stereochemistry on Diastereoisomer Recognition and Interactions within Biological Systems

The stereochemical configuration at the C6 position is a critical determinant for molecular recognition and biological activity. nih.gov Enzymes and protein receptors in biological systems possess precisely shaped active sites that can distinguish between the (6R) and (6S) diastereomers. This selective recognition leads to significant differences in their metabolic stability and potency.

For example, the unnatural (6R) isomer of 5-formyltetrahydrofolate (leucovorin) is cleared much more slowly from the body than the natural (6S) isomer. nih.gov The interaction with target enzymes also differs dramatically. Studies on Lactobacillus casei thymidylate synthase show that the (6S) isomer of leucovorin is a significantly more potent inhibitor than the (6R) isomer. nih.gov This difference in inhibitory activity is quantified by their respective inhibition constants (Ki), as detailed in the table below.

| Diastereomer of Leucovorin | Inhibition Constant (Ki) against L. casei Thymidylate Synthase |

| (6S)-Leucovorin | 85 µM |

| (6R)-Leucovorin | 1.59 mM (1590 µM) |

| (6R,S)-Leucovorin (Racemic) | 385 µM |

| Data sourced from a study on the inhibition of thymidylate synthase. nih.gov |

As the data indicates, the (6R) isomer is approximately 18.7 times less effective as an inhibitor compared to the (6S) isomer. Further evidence of stereoselective recognition comes from studies on the Escherichia coli protein YgfZ, which is involved in iron-sulfur cluster metabolism. NMR analysis demonstrated that YgfZ stereoselectively binds the (6S) form of 5-formyltetrahydrofolate, with the (6R) form showing a markedly reduced interaction. pnas.org Similarly, the (6R) isomer of 5-formyltetrahydrofolic acid was found to be 600 times less active in promoting the growth of the bacterium Pediococcus cerevisiae compared to its (6S) counterpart. nih.gov

Interestingly, this high degree of stereospecificity is not universal for all folate analogs. The (6R)- and (6S)-diastereomers of 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF), an antifolate drug, were found to be equiactive as inhibitors of de novo purine (B94841) synthesis, suggesting that for some enzymes or processes, the stereochemistry at C6 is less critical. nih.gov

Strategies for the Stereoselective Synthesis and Enrichment of (6R)-Tetrahydrofolic Acid

Given that standard chemical reduction of folic acid yields a racemic mixture, specific strategies are required to isolate or synthesize the pure (6R) diastereomer for research purposes. These methods often leverage the inherent stereoselectivity of biological systems or chemical separation techniques.

One effective strategy involves the enzymatic removal of the natural (6S) isomer from a racemic (6R,S) mixture. In this approach, (6R,S)-tetrahydrofolate is treated with formaldehyde (B43269) to form (6R,S)-5,10-methylenetetrahydrofolate. An enzyme that specifically consumes the (6S) form, such as Lactobacillus casei thymidylate synthase, is then introduced. The enzyme selectively converts the (6S) diastereomer, leaving the unnatural (6R) isomer behind in high stereochemical purity. nih.gov Preparations of (6R)-H4PteGlu using this method have achieved purities of at least 99.9%. nih.gov

Another approach relies on classical chemical resolution. This can be achieved by reacting racemic (6R,S)-tetrahydrofolic acid with a sulfonic acid or sulfuric acid to form diastereomeric acid addition salts. google.com These salts often have different solubilities, allowing for their separation by fractional crystallization. Typically, the salt of the (6S)-tetrahydrofolic acid precipitates first, which enriches the remaining solution (filtrate) with the (6R) diastereomer. google.com The optically enriched (6R)-tetrahydrofolic acid can then be isolated by treatment with a base to release it from its salt. google.com

Enzymatic Transformations and Interconversion Within the Tetrahydrofolate Cycle

Serine Hydroxymethyltransferase (SHMT) and the Glycine-Serine Interconversion

Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a central role in the folate cycle. wikipedia.org It catalyzes the reversible conversion of L-serine and THF to glycine (B1666218) and N5, N10-methylene tetrahydrofolate. wikipedia.orgnih.gov This reaction is a primary source of one-carbon units for the cell. nih.govwikipedia.org Two isoforms of SHMT exist in humans: the cytosolic SHMT1 and the mitochondrial SHMT2. nih.gov

Mechanism of N5, N10-Methylene Tetrahydrofolate Formation

The formation of N5, N10-methylene tetrahydrofolate by SHMT involves a series of steps. Initially, L-serine binds to the PLP cofactor, forming a Schiff base intermediate. This is followed by the removal of a proton from the α-carbon of serine, leading to the formation of a quinonoid intermediate. The hydroxymethyl group of serine is then transferred to the N5 and N10 nitrogens of THF, forming a stable five-membered ring. researchgate.net The final products, glycine and N5, N10-methylene tetrahydrofolate, are then released from the enzyme. youtube.com This reaction is reversible, allowing for the synthesis of serine from glycine when cellular demands require it. nih.govludwigcancerresearch.org

Methylenetetrahydrofolate Reductase (MTHFR) Activity and N5-Methyl Tetrahydrofolate Production

Methylenetetrahydrofolate reductase (MTHFR) is a key enzyme in the folate pathway that catalyzes the irreversible reduction of N5, N10-methylene tetrahydrofolate to N5-methyl tetrahydrofolate. wikipedia.orgnih.gov This reaction is a critical regulatory point in one-carbon metabolism, as it commits the one-carbon unit to the methionine synthesis pathway. wikipedia.org The MTHFR enzyme requires a flavin adenine (B156593) dinucleotide (FAD) cofactor for its activity. wikipedia.org

The product of this reaction, N5-methyl tetrahydrofolate, is the predominant form of folate found in the blood and serves as the primary methyl donor for the remethylation of homocysteine to methionine. nih.govmedlineplus.gov The activity of MTHFR is allosterically inhibited by S-adenosylmethionine (SAM), the product of the methionine cycle, thus providing a feedback mechanism to regulate the flow of one-carbon units. youtube.com

Methionine Synthase (MS) and the Link to the Methionine Cycle

Methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase, is a vitamin B12-dependent enzyme that plays a crucial role in linking the folate and methionine cycles. nih.govresearchgate.net It catalyzes the transfer of a methyl group from N5-methyl tetrahydrofolate to homocysteine, resulting in the formation of methionine and the regeneration of THF. nih.govcreative-proteomics.com

This reaction is vital for maintaining adequate levels of methionine, an essential amino acid required for protein synthesis and the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and histone methylation. creative-proteomics.comjneurosci.org A deficiency in either vitamin B12 or folate can lead to a "folate trap," where folate accumulates as N5-methyl tetrahydrofolate, leading to a functional folate deficiency and impaired DNA synthesis and methylation reactions. ditki.comyoutube.com

Thymidylate Synthase (TS) in Deoxythymidine Monophosphate (dTMP) Synthesis

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgproteopedia.org It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, using N5, N10-methylene tetrahydrofolate as the one-carbon donor. nih.govwikipedia.org

During this reaction, N5, N10-methylene tetrahydrofolate is not only the donor of the methyl group but also acts as a reducing agent. wikipedia.orgproteopedia.org The reaction involves the formation of a covalent ternary complex between the enzyme, dUMP, and N5, N10-methylene tetrahydrofolate. proteopedia.orgnih.gov The methylene (B1212753) group is transferred to dUMP, and a hydride from the tetrahydrofolate ring is transferred to the newly formed methyl group, resulting in the formation of dTMP and dihydrofolate (DHF). wikipedia.orgproteopedia.org The DHF produced must be reduced back to THF by dihydrofolate reductase (DHFR) to re-enter the folate cycle. wikipedia.org Because of its critical role in DNA synthesis, TS is a major target for cancer chemotherapy. nih.govresearchgate.net

Formyltransferase Activities and 10-Formyltetrahydrofolate Generation

10-Formyltetrahydrofolate is another crucial one-carbon derivative of THF that serves as a formyl group donor in two key steps of de novo purine (B94841) biosynthesis and in the formylation of methionyl-tRNA in bacteria. wikipedia.orghmdb.ca There are two primary pathways for the generation of 10-formyltetrahydrofolate.

One pathway involves the sequential enzymatic activities of methylenetetrahydrofolate dehydrogenase (MTHFD) and methenyltetrahydrofolate cyclohydrolase. nih.govresearchgate.net MTHFD oxidizes N5, N10-methylene tetrahydrofolate to N5, N10-methenyl tetrahydrofolate, which is then hydrolyzed by methenyltetrahydrofolate cyclohydrolase to yield 10-formyltetrahydrofolate. nih.govresearchgate.net In a second pathway, formate (B1220265) is directly added to THF in an ATP-dependent reaction catalyzed by formate-tetrahydrofolate ligase (FTL), also known as formyltetrahydrofolate synthetase. wikipedia.orgnih.gov The reverse reaction, converting 10-formyltetrahydrofolate back to THF, is catalyzed by 10-formyltetrahydrofolate dehydrogenase. oregonstate.edunih.govacs.org

Dynamic Interconversion of One-Carbon Substituents on Tetrahydrofolate

The various one-carbon units attached to tetrahydrofolate are in a constant state of dynamic interconversion, allowing the cell to respond to its metabolic needs. creative-proteomics.comnih.gov These reactions are largely reversible, with the notable exception of the MTHFR-catalyzed reduction of N5, N10-methylene tetrahydrofolate to N5-methyl tetrahydrofolate. youtube.comyoutube.com

The interconversion between N5, N10-methylene THF, N5, N10-methenyl THF, and 10-formyl THF allows for the flexible utilization of one-carbon units for either nucleotide synthesis (purines and thymidylate) or for the methionine cycle. creative-proteomics.comyoutube.com This intricate network of enzymatic reactions ensures a balanced supply of these essential building blocks and methyl groups for a wide range of cellular functions. nih.gov The regulation of these pathways is critical for maintaining cellular homeostasis. nih.gov

| Enzyme | Substrate(s) | Product(s) | Cofactor(s) |

| Serine Hydroxymethyltransferase (SHMT) | L-Serine, Tetrahydrofolate | Glycine, N5, N10-Methylene Tetrahydrofolate | Pyridoxal Phosphate (PLP) |

| Methylenetetrahydrofolate Reductase (MTHFR) | N5, N10-Methylene Tetrahydrofolate | N5-Methyl Tetrahydrofolate | Flavin Adenine Dinucleotide (FAD) |

| Methionine Synthase (MS) | N5-Methyl Tetrahydrofolate, Homocysteine | Tetrahydrofolate, Methionine | Vitamin B12 |

| Thymidylate Synthase (TS) | Deoxyuridine Monophosphate (dUMP), N5, N10-Methylene Tetrahydrofolate | Deoxythymidine Monophosphate (dTMP), Dihydrofolate | - |

| Methylenetetrahydrofolate Dehydrogenase (MTHFD) | N5, N10-Methylene Tetrahydrofolate | N5, N10-Methenyl Tetrahydrofolate | NADP+ |

| Methenyltetrahydrofolate Cyclohydrolase | N5, N10-Methenyl Tetrahydrofolate | 10-Formyltetrahydrofolate | - |

| Formate-Tetrahydrofolate Ligase (FTL) | Formate, Tetrahydrofolate, ATP | 10-Formyltetrahydrofolate, ADP, Phosphate | - |

Interplay of Tetrahydrofolate with Central Cellular Metabolic Pathways

Contribution to Purine (B94841) and Pyrimidine (B1678525) Nucleotide Biosynthesis

6R-Tetrahydrofolic acid is fundamental to the de novo synthesis of both purine and pyrimidine nucleotides, the essential building blocks of DNA and RNA. drugbank.comlumenlearning.comnih.gov Deficiencies in folate can lead to an inhibition of DNA synthesis, resulting in conditions like megaloblastic anemia. nih.gov

In purine biosynthesis, two key steps are dependent on derivatives of 6R-THF. Specifically, N¹⁰-formyl-THF serves as the one-carbon donor for two transformylation reactions in the purine ring assembly. lumenlearning.comnih.gov The enzymes glycinamide (B1583983) ribonucleotide (GAR) transformylase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase utilize N¹⁰-formyl-THF to introduce carbon atoms C8 and C2, respectively, into the purine ring. nih.gov

For pyrimidine synthesis, the critical contribution of the folate cycle lies in the synthesis of thymidylate (dTMP) from uridylate (dUMP). This reaction is catalyzed by the enzyme thymidylate synthase, which utilizes 5,10-methylenetetrahydrofolate as the methyl group donor. nih.govtaylorandfrancis.comresearchgate.net In this process, 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate (DHF). nih.gov The DHF is then reduced back to THF by dihydrofolate reductase (DHFR), making it available to be re-utilized in the one-carbon pool. nih.govnih.gov This cyclical process highlights the essential role of 6R-THF in maintaining the supply of thymidine (B127349) for DNA synthesis. taylorandfrancis.com

| Nucleotide Synthesis Pathway | 6R-THF Derivative | Enzyme | Function |

|---|---|---|---|

| Purine Biosynthesis (C8 insertion) | N¹⁰-formyl-THF | Glycinamide ribonucleotide (GAR) transformylase | Donates a formyl group for the formation of the purine ring. nih.gov |

| Purine Biosynthesis (C2 insertion) | N¹⁰-formyl-THF | 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase | Donates a formyl group for the completion of the purine ring. nih.gov |

| Pyrimidine Biosynthesis (Thymidylate synthesis) | 5,10-methylenetetrahydrofolate | Thymidylate synthase | Donates a methyl group to convert dUMP to dTMP. nih.govtaylorandfrancis.com |

Integration with Amino Acid Metabolism: Serine, Glycine (B1666218), Methionine, and Homocysteine Homeostasis

The metabolism of several key amino acids is intricately linked with the folate cycle, underscoring the central role of 6R-THF in cellular nutrient management. The interplay between serine, glycine, methionine, and homocysteine is a critical nexus of one-carbon metabolism. nih.govcreative-proteomics.com

The reversible conversion of serine and glycine is a major source of one-carbon units for the folate pool. The enzyme serine hydroxymethyltransferase (SHMT), which exists in both cytoplasmic and mitochondrial isoforms, catalyzes the conversion of serine to glycine. nih.govwikipedia.org This reaction simultaneously converts 6R-THF to 5,10-methylenetetrahydrofolate, a key intermediate that can be used for thymidylate synthesis or be further reduced. wikipedia.orgnih.gov

The folate and methionine cycles are interconnected through the remethylation of homocysteine to methionine. youtube.com The enzyme methionine synthase utilizes 5-methyltetrahydrofolate, the most reduced form of folate, as a methyl donor for this conversion. nih.govnih.gov This reaction is also dependent on vitamin B12 as a cofactor. youtube.com The regeneration of methionine is crucial for the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions. nih.govresearchgate.net

Homocysteine stands at a critical metabolic branchpoint. It can either be remethylated to methionine in a folate-dependent manner, or it can enter the transsulfuration pathway to be irreversibly converted to cysteine. nih.govmdpi.com The regulation of these pathways is crucial for maintaining appropriate levels of homocysteine, as elevated levels are associated with various pathological conditions. mdpi.com

| Amino Acid | Associated Enzyme | Role of 6R-THF Derivative | Metabolic Outcome |

|---|---|---|---|

| Serine | Serine Hydroxymethyltransferase (SHMT) | 6R-THF acts as a cofactor, being converted to 5,10-methylenetetrahydrofolate. wikipedia.org | Generation of one-carbon units for the folate pool and synthesis of glycine. nih.gov |

| Glycine | Serine Hydroxymethyltransferase (SHMT) | 5,10-methylenetetrahydrofolate is converted to 6R-THF. wikipedia.org | Interconversion with serine, contributing to the one-carbon pool. nih.gov |

| Methionine | Methionine Synthase | 5-methyltetrahydrofolate donates a methyl group. nih.govnih.gov | Regeneration of methionine from homocysteine, essential for SAM synthesis. nih.govresearchgate.net |

| Homocysteine | Methionine Synthase | 5-methyltetrahydrofolate provides the methyl group for its remethylation. nih.govnih.gov | Conversion back to methionine, preventing accumulation of homocysteine. nih.gov |

Precursor Role in Epigenetic Modifications through Methyl Group Donation

Through its role in the methionine cycle, this compound is a key upstream contributor to epigenetic modifications, particularly DNA methylation. livingwithmthfr.org DNA methylation is a crucial mechanism for regulating gene expression and maintaining genome stability.

The folate cycle is responsible for the de novo synthesis of methyl groups. As previously mentioned, 5-methyltetrahydrofolate provides the methyl group for the conversion of homocysteine to methionine. ekb.eg Methionine is then converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase. ditki.com

SAM is the direct methyl donor for virtually all methylation reactions in the cell, including the methylation of DNA, RNA, and proteins. livingwithmthfr.orgpressbooks.pub DNA methyltransferases (DNMTs) utilize SAM to transfer a methyl group to the C5 position of cytosine residues in DNA, a key epigenetic mark associated with gene silencing. livingwithmthfr.org By ensuring a steady supply of methionine for SAM synthesis, the folate pathway, and therefore 6R-THF, is integral to the maintenance of normal patterns of DNA methylation. researchgate.net

Cofactorial Functions in Diverse Enzymatic Activities

This compound and its derivatives act as essential cofactors for a wide range of enzymes involved in one-carbon metabolism. drugbank.comnih.govditki.com These enzymes catalyze the transfer of one-carbon units at different oxidation states, including formyl (-CHO), methenyl (-CH=), methylene (B1212753) (-CH2-), and methyl (-CH3) groups. ditki.comlibretexts.org

The versatility of 6R-THF as a one-carbon carrier is due to its ability to accept and donate these units at its N5 and N10 positions. ditki.com This allows for the interconversion of different one-carbon derivatives, creating a dynamic pool that can respond to the metabolic needs of the cell.

Key enzymes that rely on 6R-THF derivatives as cofactors include:

Dihydrofolate Reductase (DHFR): Reduces dihydrofolate to tetrahydrofolate. nih.govresearchgate.net

Serine Hydroxymethyltransferase (SHMT): Interconverts serine and glycine, producing 5,10-methylenetetrahydrofolate. nih.govwikipedia.org

Thymidylate Synthase (TS): Catalyzes the synthesis of dTMP from dUMP. taylorandfrancis.comresearchgate.net

Methionine Synthase (MS): Regenerates methionine from homocysteine. nih.govnih.gov

GAR and AICAR Transformylases: Involved in purine biosynthesis. nih.govnih.gov

Methylenetetrahydrofolate Reductase (MTHFR): Reduces 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. mdpi.com

| Enzyme | 6R-THF Derivative Involved | Metabolic Pathway |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Dihydrofolate (precursor) | Folate cycle regeneration nih.govresearchgate.net |

| Serine Hydroxymethyltransferase (SHMT) | 6R-THF / 5,10-methylenetetrahydrofolate | Amino acid metabolism / One-carbon pool generation nih.govwikipedia.org |

| Thymidylate Synthase (TS) | 5,10-methylenetetrahydrofolate | Pyrimidine biosynthesis taylorandfrancis.comresearchgate.net |

| Methionine Synthase (MS) | 5-methyltetrahydrofolate | Amino acid metabolism / Methionine cycle nih.govnih.gov |

| GAR Transformylase | N¹⁰-formyl-THF | Purine biosynthesis nih.govnih.gov |

| AICAR Transformylase | N¹⁰-formyl-THF | Purine biosynthesis nih.govnih.gov |

| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-methylenetetrahydrofolate | Folate cycle mdpi.com |

Advanced Research Methodologies for 6r Tetrahydrofolic Acid Studies

Chromatographic Techniques for Diastereomer Separation and Purity Characterization

Chromatographic methods are fundamental in the separation and purity assessment of the diastereomers of tetrahydrofolic acid. The subtle differences in the spatial arrangement of the atoms in (6R)- and (6S)-tetrahydrofolic acid require specialized techniques to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of stereoisomers. nih.govnih.gov For the separation of diastereomers like (6R)- and (6S)-tetrahydrofolic acid, chiral stationary phases (CSPs) are often employed. hplc.eu These CSPs create a chiral environment that allows for differential interaction with the two diastereomers, leading to their separation.

The selection of an appropriate chiral stationary phase is critical for successful separation. Common types of CSPs that could be applicable to the separation of tetrahydrofolic acid diastereomers include polysaccharide-based columns (e.g., cellulose or amylose derivatives) and protein-based columns. hplc.eu The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase, which have different stabilities and, therefore, different retention times.

While conventional reversed-phase HPLC can separate some diastereomers, the use of a chiral stationary phase often provides superior resolution for complex molecules. sigmaaldrich.com The development of a chiral HPLC method for (6R)-tetrahydrofolic acid would involve screening various CSPs and optimizing mobile phase conditions, such as the organic modifier, buffer pH, and additives, to achieve baseline separation of the two diastereomers.

An alternative approach to using a chiral stationary phase is the use of chiral mobile phase additives (CMPAs). In this technique, a standard achiral reversed-phase column is used, and a chiral selector is added to the mobile phase. The chiral additive forms diastereomeric complexes with the enantiomers or diastereomers in the mobile phase, which can then be separated on the achiral stationary phase.

Another related method for obtaining pure diastereomers is through fractional crystallization of diastereomeric salts. For instance, a process for the preparation of (6S)- and (6R)-tetrahydrofolic acid involves the reaction of the (6R,S)-diastereomeric mixture with a sulfonic or sulfuric acid to form diastereomeric acid addition salts, which can then be separated by stepwise crystallization. google.com This chemical separation method, while not chromatographic, is a crucial technique for obtaining diastereomerically pure starting materials for further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical elucidation of molecules, including the diastereomers of tetrahydrofolic acid. nih.gov While routine one-dimensional NMR might not readily distinguish between diastereomers, advanced NMR techniques can provide the necessary resolution and information.

Proton (¹H) NMR spectroscopy has been used to study the self-association of folic acid, dihydrofolic acid, and tetrahydrofolic acid in aqueous solutions. nih.gov Such studies are important for understanding the solution-state behavior of these molecules, which can influence their interaction with enzymes.

For the unambiguous assignment of stereochemistry, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. These methods provide information about the spatial proximity of protons within a molecule. By analyzing the through-space correlations, it may be possible to differentiate between the (6R) and (6S) configurations based on the different spatial relationships of the protons around the chiral center at C6.

Furthermore, the use of chiral derivatizing agents (CDAs) in conjunction with NMR can facilitate the determination of stereochemistry. The reaction of a diastereomeric mixture with a chiral agent can produce new diastereomers with more distinct NMR spectra. Additionally, chiral solvating agents (CSAs) can be used to induce chemical shift differences between the signals of the two diastereomers in the NMR spectrum.

Enzymatic Assays for Kinetic and Stereoselectivity Determinations

Enzymatic assays are critical for determining the biological activity and stereoselectivity of enzymes that interact with tetrahydrofolic acid. Dihydrofolate reductase (DHFR) is the enzyme responsible for the reduction of dihydrofolate to tetrahydrofolate. rsc.orgnih.gov Studies on the stereochemistry of this reduction have shown that the enzyme is highly specific. rsc.org

Enzymatic assays can be used to determine the kinetic parameters (Km and Vmax) of an enzyme with both the (6R)- and (6S)-diastereomers of tetrahydrofolic acid. This allows for a quantitative assessment of the enzyme's preference for the natural (6S) isomer. For example, the activity of DHFR can be monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH. nih.gov

A highly sensitive method for determining DHFR activity involves monitoring the production of tetrahydrofolate using HPLC with electrochemical detection. nih.gov This method has a detection limit in the nanomolar range, allowing for accurate kinetic measurements even at low substrate concentrations. nih.gov

Furthermore, enzymatic assays can be ingeniously used to prepare diastereomerically pure (6R)-tetrahydrofolic acid. One such method involves the enzymatic consumption of the natural (6S)-diastereomer from a (6R,S)-mixture. In this process, the (6R,S)-tetrahydrofolate is incubated with formaldehyde (B43269) to form (6R,S)-5,10-methylenetetrahydrofolate. The natural (6S)-diastereomer is then specifically consumed by an enzyme such as thymidylate synthase from Lactobacillus casei, leaving behind the purified (6R)-diastereomer. nih.gov The stereochemical purity of the resulting (6R)-tetrahydrofolic acid can then be assessed using enzymatic assays, where it is shown to be significantly less active as a cofactor compared to the (6S) form. nih.gov

| Enzymatic Assay for Purity Determination of (6R)-Tetrahydrofolic Acid | |

| Enzyme Used | Lactobacillus casei thymidylate synthase |

| Principle | The natural (6S)-diastereomer is an active cofactor for the enzyme, while the (6R)-diastereomer is not. |

| Method | The ability of the prepared (6R)-H4PteGlu to promote the binding of fluorodeoxyuridylate to the enzyme is measured and compared to the activity of the authentic (6S)-H4PteGlu. |

| Result | Purified (6R)-H4PteGlu showed activity only at concentrations over 1000-fold higher than the (6S) form, indicating a stereochemical purity of at least 99.9%. nih.gov |

Computational Approaches: Molecular Docking and Dynamics in Enzyme-Ligand Interaction Studies

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide valuable insights into the interactions between ligands and enzymes at the atomic level. nih.govconicet.gov.arnih.gov These techniques are particularly useful for understanding why enzymes exhibit a high degree of stereoselectivity for the (6S)-diastereomer of tetrahydrofolic acid over the (6R)-diastereomer.

Molecular dynamics simulations can then be used to study the dynamic behavior of the enzyme-ligand complex over time. nih.govbiorxiv.org These simulations can provide information on the stability of the ligand in the binding pocket, the flexibility of the enzyme, and the role of water molecules in mediating interactions. By running MD simulations for both the (6R)- and (6S)-tetrahydrofolic acid complexes, it is possible to observe differences in their dynamic behavior that may explain the observed differences in their biological activity.

| Computational Method | Application to (6R)-Tetrahydrofolic Acid Studies |

| Molecular Docking | Predicts the preferred binding orientation of (6R)-THF and (6S)-THF in an enzyme's active site. Allows for comparison of binding energies and key interactions. |

| Molecular Dynamics | Simulates the movement of the enzyme-ligand complex over time to assess the stability of binding and identify dynamic differences between the two diastereomers. |

Electrochemical Methods in Tetrahydrofolate Synthesis and Analysis

Electrochemical methods offer sensitive and selective approaches for the analysis of tetrahydrofolates. nih.gov High-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD) is a powerful technique for the simultaneous determination of tetrahydrofolate and its derivatives in biological samples, such as rat bile. nih.gov

The principle behind electrochemical detection is the measurement of the current resulting from the oxidation or reduction of the analyte at an electrode surface. Tetrahydrofolates are electrochemically active and can be detected at low potentials, which provides high selectivity as many other biological molecules are not active under these conditions. nih.gov An applied potential of +300 mV has been successfully used for the detection of tetrahydrofolate and its formyl and methyl derivatives. nih.gov

This high sensitivity, with detection limits in the sub-nanogram per milliliter range, makes HPLC-ECD an ideal method for quantifying low levels of tetrahydrofolates in complex biological matrices. nih.gov While not directly separating the (6R) and (6S) diastereomers, when coupled with a chiral separation method, electrochemical detection would provide a highly sensitive means of quantifying each diastereomer.

Furthermore, electrochemical methods can also be explored for the synthesis of tetrahydrofolates. The electrochemical reduction of folic acid or dihydrofolic acid could offer a controlled and potentially stereoselective route to the synthesis of tetrahydrofolic acid, although this application is less common than its use in analysis.

Conceptual and Emerging Research Directions

Folate-Mediated One-Carbon Metabolism in Cellular Metabolic Reprogramming

Folate-mediated one-carbon metabolism is a complex network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (methionine and serine). This pathway's central role in providing one-carbon units makes it a critical nexus for cellular growth and proliferation. In the context of cellular metabolic reprogramming, a hallmark of cancer and other proliferative diseases, the demand for the products of one-carbon metabolism is significantly heightened to support rapid cell division and DNA replication.

The biologically active form of folate, 6R-Tetrahydrofolic acid (THF), acts as a cofactor, accepting and donating one-carbon units at various oxidation states. nih.govlibretexts.org These one-carbon units are primarily derived from serine and are shuttled between different THF derivatives to meet the specific metabolic demands of the cell. nih.gov The reprogramming of metabolism in cancer cells often involves the upregulation of enzymes within the folate pathway to ensure a steady supply of these essential building blocks. This reliance creates a metabolic vulnerability that is actively being explored for therapeutic intervention.

The folate cycle is intricately linked with other key metabolic pathways, including the methionine cycle. researchgate.net Through the regeneration of methionine from homocysteine, the folate pathway influences the cellular methylation potential via S-adenosylmethionine (SAM), a universal methyl donor for DNA, RNA, and protein methylation. youtube.com This connection highlights the profound impact of folate metabolism on epigenetic regulation and gene expression, further emphasizing its role in orchestrating cellular reprogramming.

Enzymatic Targets within the Folate Cycle for Metabolic Pathway Modulation

The critical dependence of rapidly proliferating cells on the folate cycle has made its enzymes attractive targets for therapeutic intervention, particularly in oncology. By selectively inhibiting key enzymes, it is possible to disrupt the supply of one-carbon units, thereby impeding DNA synthesis and cell division. Several enzymes within this pathway have been identified as key regulatory nodes and are established or emerging therapeutic targets.

Key Enzymatic Targets in the Folate Cycle:

| Enzyme | Function | Role in Metabolism | Therapeutic Relevance |

| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate (DHF) to tetrahydrofolate (THF). nih.gov | Essential for regenerating the active THF cofactor pool. researchgate.net | A well-established target for antifolate drugs like methotrexate (B535133). nih.gov |

| Thymidylate Synthase (TS) | Catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). | A crucial step in the de novo synthesis of pyrimidines for DNA. | A target for chemotherapeutic agents such as 5-fluorouracil. youtube.com |

| Serine Hydroxymethyltransferase (SHMT) | Catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate. youtube.com | A primary entry point of one-carbon units into the folate cycle. youtube.com | An emerging target for modulating one-carbon flux. |

| Methylenetetrahydrofolate Reductase (MTHFR) | Catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. youtube.com | Directs one-carbon units towards methionine synthesis. youtube.com | Polymorphisms in MTHFR are associated with various diseases. |

Modulation of these enzymatic activities can effectively alter metabolic fluxes, either to inhibit the proliferation of pathological cells or to study the intricate connections of one-carbon metabolism with other cellular processes. The development of specific inhibitors for these enzymes continues to be an active area of research.

Molecular Mechanisms of Antifolate Compounds as Biochemical Probes

Antifolate compounds are structurally similar to folic acid and act as competitive inhibitors of enzymes within the folate pathway. nih.gov Their ability to disrupt folate metabolism has made them invaluable tools as biochemical probes to investigate the roles of one-carbon metabolism in various cellular processes and as therapeutic agents.

Methotrexate, a classical antifolate, serves as a prime example. It binds with high affinity to the active site of dihydrofolate reductase (DHFR), preventing the reduction of DHF to THF. nih.gov This blockade leads to a depletion of the THF pool, which in turn inhibits the synthesis of purines and thymidylate, ultimately leading to the cessation of DNA replication and cell death. The potent and specific action of methotrexate allows researchers to probe the downstream consequences of DHFR inhibition and the cellular responses to the disruption of one-carbon metabolism.

The development of newer generations of antifolates has expanded the repertoire of biochemical probes available. These compounds often exhibit different specificities for folate-dependent enzymes or utilize different cellular uptake mechanisms. For instance, pemetrexed (B1662193) targets not only DHFR but also thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), another enzyme involved in purine (B94841) synthesis. This multi-targeted approach provides a broader inhibition of the folate pathway.

By using these antifolate compounds, researchers can dissect the intricate network of folate-mediated reactions and their interplay with other metabolic pathways. They serve as powerful tools to study metabolic reprogramming, identify new drug targets, and understand the mechanisms of drug resistance.

Investigation of Non-Enzymatic Reactions and Intrinsic Feedback Loops Involving Tetrahydrofolate

While the folate cycle is primarily understood through its enzyme-catalyzed reactions, emerging research is shedding light on the significance of non-enzymatic reactions and intrinsic feedback loops in regulating THF metabolism. These mechanisms contribute to the robustness and fine-tuning of one-carbon flux in response to cellular needs.

Recent studies have revealed that THF can undergo non-enzymatic degradation, and this process can be influenced by other cellular metabolites. For example, formaldehyde (B43269), a key human metabolite, has been shown to be a product of THF degradation. rsc.org Conversely, THF can react with formaldehyde to form 5,10-methylenetetrahydrofolate, a key intermediate in the folate cycle. rsc.org This interplay suggests a non-enzymatic feedback mechanism that can regulate the stability and reactivity of THF, potentially protecting cells from formaldehyde toxicity while ensuring the availability of one-carbon units. rsc.org

Intrinsic feedback loops are also crucial for maintaining homeostasis within the folate pathway. The end-products of folate metabolism can allosterically inhibit key enzymes, thereby preventing the over-accumulation of certain metabolites. For instance, S-adenosylmethionine (SAM), the product of the methionine cycle which is dependent on folate-derived methyl groups, can inhibit the enzyme methylenetetrahydrofolate reductase (MTHFR). youtube.com This feedback inhibition helps to balance the flux of one-carbon units between nucleotide synthesis and methylation reactions. Similarly, there is evidence for feedback inhibition of folate biosynthetic enzymes by their own end products, such as THF inhibiting dihydrofolate reductase (DHFR) in some organisms. researchgate.net

Examples of Feedback Regulation in Folate Metabolism:

| Regulatory Molecule | Target Enzyme | Effect | Metabolic Consequence |

| S-adenosylmethionine (SAM) | Methylenetetrahydrofolate Reductase (MTHFR) | Inhibition | Decreases flux towards methionine synthesis, preserving 5,10-CH2-THF for nucleotide synthesis. youtube.com |

| Dihydrofolate (DHF) | Methylenetetrahydrofolate Reductase (MTHFR) | Inhibition | Signals a backlog in the folate cycle, reducing the production of 5-methyl-THF. youtube.com |

| Tetrahydrofolate (THF) | Dihydrofolate Reductase (DHFR) | Inhibition (in some organisms) | Prevents excessive production of THF when cellular levels are sufficient. researchgate.net |

| 5-formyl-THF | Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) | Inhibition | A potential feedback mechanism to regulate folate biosynthesis. nih.gov |

The investigation of these non-enzymatic reactions and feedback mechanisms provides a more comprehensive understanding of the intricate regulation of folate metabolism and may reveal novel points of intervention for modulating cellular processes.

Comparative Biochemical Analysis of Tetrahydrofolate Metabolism Across Diverse Biological Organisms

The fundamental importance of tetrahydrofolate-mediated one-carbon metabolism is underscored by its conservation across all domains of life. However, a comparative biochemical analysis reveals significant variations in the organization, enzymes, and regulation of this pathway among different organisms. These differences have been exploited in the development of selective antimicrobial and antiparasitic drugs.

A key distinction lies in the origin of folate. Mammals are incapable of synthesizing folate de novo and must obtain it from their diet. youtube.com In contrast, many microorganisms, including bacteria and protozoan parasites like Plasmodium falciparum (the causative agent of malaria), possess the enzymatic machinery for de novo folate biosynthesis. nih.govnih.gov This pathway, absent in the human host, presents an attractive target for selective drug development. For example, sulfonamide antibiotics target dihydropteroate (B1496061) synthase, an enzyme in the bacterial folate synthesis pathway that is not present in humans.

Even among organisms that share the core folate cycle, there can be notable differences in enzyme structure and function. For instance, the dihydrofolate reductase (DHFR) and thymidylate synthase (TS) enzymes in parasites can exist as a bifunctional protein, whereas in humans they are separate monofunctional enzymes. researchgate.net These structural differences can be exploited to design inhibitors that are more potent against the parasite enzyme than the human counterpart.

Furthermore, the regulation of folate metabolism can also differ. The specific feedback inhibition mechanisms and the interplay with other metabolic pathways may vary, offering additional opportunities for selective targeting. For example, the reliance on specific folate transporters can differ between mammalian cells and other organisms, influencing the uptake and efficacy of antifolate drugs.

The study of these metabolic differences not only aids in the development of new therapeutics but also provides insights into the evolutionary adaptation of metabolic pathways to different environments and physiological needs.

Q & A

Q. What analytical techniques are recommended for quantifying 6R-Tetrahydrofolic acid in biological samples?

Methodological Answer: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard for quantification due to their sensitivity and specificity. Validate methods using calibration curves with certified reference materials, and ensure reproducibility through triplicate measurements. Data should be analyzed using statistical software (e.g., Python’s pandas and SciPy packages) to calculate coefficients of variation and confidence intervals .

Q. How can researchers confirm the stereochemical purity of synthesized this compound?

Methodological Answer: Employ chiral chromatography (e.g., chiral HPLC columns) and nuclear magnetic resonance (NMR) spectroscopy. Compare retention times and spectral data with authenticated standards. Document purity thresholds (e.g., ≥95%) and report deviations in supplementary materials to ensure transparency .

Q. What are the best practices for studying this compound’s role in one-carbon metabolism?

Methodological Answer: Use isotopic labeling (e.g., -formate) to track one-carbon transfer in cell cultures. Pair with knockout models (e.g., MTHFR gene mutants) to isolate metabolic pathways. Analyze results using kinetic modeling and present data in scatterplots with error bars to illustrate statistical significance .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioavailability of this compound?

Methodological Answer: Conduct a meta-analysis of existing studies, noting variables like dosage forms (e.g., oral vs. intravenous) and model systems (e.g., human vs. rodent). Use multivariate regression to identify confounding factors. Validate findings via in vitro-in vivo correlation (IVIVC) studies, adhering to FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What computational strategies enhance predictions of this compound’s interactions with folate-dependent enzymes?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to predict binding affinities. Validate with site-directed mutagenesis and kinetic assays. Cross-reference results with crystallographic data from the Protein Data Bank to ensure accuracy .

Q. How can cross-disciplinary approaches improve understanding of this compound’s epigenetic effects?

Methodological Answer: Integrate transcriptomic data (RNA-seq) with methylome analysis (bisulfite sequencing) to correlate folate status with DNA methylation patterns. Use pathway enrichment tools (e.g., DAVID, KEGG) to identify overrepresented biological processes. Address variability by normalizing data to housekeeping genes and including batch-effect corrections .

Methodological Guidance for Data Analysis and Reporting

Q. What statistical methods are appropriate for dose-response studies of this compound?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and 95% confidence intervals to contextualize clinical relevance .

Q. How should researchers address variability in enzymatic assays measuring this compound activity?

Methodological Answer: Include internal controls (e.g., heat-inactivated enzymes) and normalize activity to protein concentration (Bradford assay). Use Grubbs’ test to identify outliers and robust statistical packages (e.g., R’s outliers package) to handle skewed distributions. Replicate experiments across independent batches .

Literature Review and Source Evaluation

Q. What criteria ensure the reliability of primary literature on this compound’s pharmacokinetics?

Methodological Answer: Prioritize studies from peer-reviewed journals with high impact factors and transparent methodology sections. Cross-check data against secondary sources like the U.S. EPA’s IRIS database. Avoid non-academic domains (e.g., .com websites) unless validated by authoritative repositories .

Q. How can researchers mitigate bias when reviewing conflicting studies on this compound’s therapeutic efficacy?

Methodological Answer: Apply PRISMA guidelines for systematic reviews, documenting inclusion/exclusion criteria. Use funnel plots to detect publication bias and GRADE criteria to assess evidence quality. Annotate limitations (e.g., small sample sizes) in discussion sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.